4-Methylumbelliferyl butyrate

Overview

Description

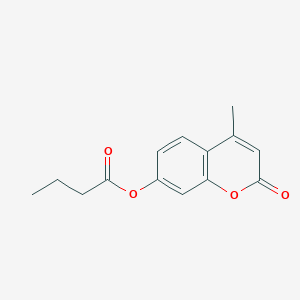

4-methylumbelliferyl butyate is a member of the class of coumarins that is 4-methylumbelliferone in which the hydroxyl hydrogen is replaced by a butyryl group. It has a role as a chromogenic compound. It is a member of coumarins and a butyrate ester. It is functionally related to a 4-methylumbelliferone.

Scientific Research Applications

Photoactivatable Prodrugs

Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, has been explored as a photosensitive unit for carboxylic acid groups in the development of photoactivatable prodrugs. Research by Soares et al. (2017) on new coumarin fused oxazoles used derivatives of this compound in synthesizing ester conjugates of butyric acid. These conjugates demonstrated potential as candidates for photoactivatable prodrugs due to their efficient release of butyric acid upon photolysis at selected wavelengths (Soares, Hungerford, Costa, & Gonçalves, 2017).

Synthesis and Biological Activity

Eltamany et al. (2010) explored the synthesis and biological activity of various compounds derived from butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester. They focused on synthesizing 4-methyl-2-oxo-2H-I-benzopyran-7-yloxoacetyl compounds and their derivatives, which were then studied for potential biological applications (Eltamany, El‐Deen, & EL-Fattah, 2010).

Optical Gating of Synthetic Ion Channels

Ali et al. (2012) utilized 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related derivative, in demonstrating the optical gating of nanofluidic devices based on synthetic ion channels. This study highlighted the potential of such compounds in light-induced controlled release and sensing applications (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Synthesis of Novel Compounds

Mottaghinejad and Alibakhshi (2018) conducted research on synthesizing novel triazole derivatives based on the 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester, a similar compound. Their work contributed to the development of new molecules with potential biological applications (Mottaghinejad & Alibakhshi, 2018).

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl butyrate is butyrate esterase , an enzyme that plays a crucial role in the hydrolysis of ester bonds . This compound serves as a fluorogenic substrate for this enzyme .

Mode of Action

This compound interacts with its target, butyrate esterase, through a process of hydrolysis . The enzyme cleaves the ester bond in the compound, leading to the release of butyric acid and 4-methylumbelliferone . The latter is a highly fluorescent compound, which allows for the easy detection and quantification of the enzymatic activity .

Biochemical Pathways

The hydrolysis of this compound by butyrate esterase is a key step in the metabolism of this compound . The resulting products, butyric acid and 4-methylumbelliferone, can then enter various biochemical pathways. Butyric acid, for instance, is a short-chain fatty acid that can serve as an energy source for cells, while 4-methylumbelliferone has been shown to have anti-inflammatory and anticancer properties .

Pharmacokinetics

It is known that the compound can be administered orally or intravenously . The compound is metabolized into 4-methylumbelliferone, which has higher exposure levels than the parent compound . More research is needed to fully understand the ADME properties of this compound and its impact on bioavailability.

Result of Action

The hydrolysis of this compound by butyrate esterase results in the production of butyric acid and 4-methylumbelliferone . The fluorescence of 4-methylumbelliferone allows for the detection and quantification of butyrate esterase activity . This can be particularly useful in the identification of certain bacterial species, such as M. catarrhalis, that produce this enzyme .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of butyrate esterase and, consequently, the rate of hydrolysis of the compound . Additionally, the compound’s stability may be affected by temperature, with lower temperatures typically favoring greater stability .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl butyrate is a substrate for esterases and lipases, such as butyrate esterase . When cleaved by these enzymes, it yields a fluorescent product, allowing for the detection and quantification of esterase activity.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for esterase enzymes. The cleavage of this compound by these enzymes can influence various cellular processes. For instance, it has been used to identify Moraxella catarrhalis C4-esterase .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by esterase enzymes. This cleavage results in the production of a fluorescent product, which can be detected and quantified, providing a measure of esterase activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. It is known that the compound is stable and does not degrade rapidly .

Metabolic Pathways

This compound is involved in the metabolic pathway of esterases. Esterases cleave the compound, resulting in the production of a fluorescent product.

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-4-13(15)17-10-5-6-11-9(2)7-14(16)18-12(11)8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPUJZVCZXWKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066246 | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17695-46-4 | |

| Record name | 4-Methylumbelliferone butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17695-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRYL 4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY0NZ2Z72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methylumbelliferyl butyrate help identify Moraxella catarrhalis?

A: Moraxella catarrhalis possesses a specific enzyme called butyrate esterase (also known as C4-esterase). This compound acts as a substrate for this enzyme. When the enzyme cleaves the ester bond in this compound, it releases 4-methylumbelliferone. 4-Methylumbelliferone is a fluorescent compound. Therefore, when Moraxella catarrhalis is present and active, the reaction mixture will fluoresce under UV light, enabling its identification. This method distinguishes Moraxella catarrhalis from other bacteria like Neisseria species, which lack this specific esterase activity [, , , ].

Q2: Are there any limitations to using this compound for bacterial identification?

A: While highly useful, this compound can produce false-positive results in some cases. This is mainly due to its potential instability and lack of complete specificity for butyrate esterase []. For instance, mixed bacterial cultures or certain species other than Moraxella catarrhalis might possess enzymes capable of hydrolyzing this compound, leading to potential misidentification.

Q3: Beyond bacterial identification, what other applications utilize this compound?

A3: this compound is a versatile tool in biochemical research. It's frequently used for:

- Enzyme characterization: Studying the activity, kinetics, and substrate specificity of esterases and lipases from various sources, including microorganisms, plants, and animals [, , , , , ].

- Enzyme screening: Identifying and isolating novel esterases and lipases from complex biological samples, such as metagenomic libraries, for biotechnological applications [].

Q4: Can you elaborate on the mechanism by which this compound helps characterize enzymes?

A: this compound's utility stems from its ability to act as a fluorogenic substrate. When an esterase or lipase hydrolyzes the ester bond, the released 4-methylumbelliferone generates fluorescence. By measuring the rate of fluorescence increase, researchers can determine the enzyme's activity. Furthermore, by analyzing the enzyme's activity at different substrate concentrations, researchers can determine kinetic parameters like the Michaelis-Menten constant (Km), which provides insights into the enzyme's affinity for the substrate [].

Q5: How does the structure of this compound relate to its function?

A5: The structure of this compound is crucial for its function:

Q6: Have there been studies on modifying the structure of this compound for improved functionality?

A: Research has explored modifying this compound to enhance its specificity and stability. For example, scientists have developed a boron dipyrromethene (BODIPY) dye-based probe that demonstrates superior resistance to non-specific hydrolysis compared to the traditional this compound probe []. This modified probe shows promise for more accurate and reliable detection of Moraxella catarrhalis by minimizing false-positive results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.